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A Pharmacokinetic Showdown: Immediate-
Release vs. Extended-Release Viloxazine

A detailed comparison of the pharmacokinetic profiles of immediate-release and extended-
release viloxazine formulations reveals key differences in absorption, distribution, and
elimination, providing critical insights for researchers and drug development professionals. The
extended-release formulation, designed for once-daily administration, exhibits a prolonged
absorption phase and a longer half-life, leading to more stable plasma concentrations over a
24-hour period compared to its immediate-release counterpart.

Viloxazine, a selective norepinephrine reuptake inhibitor, has been formulated in both
immediate-release (IR) and extended-release (ER) forms. While the IR version was previously
marketed in Europe for the treatment of depression, the ER formulation (Qelbree®) is approved
in the United States for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2]
Understanding the distinct pharmacokinetic properties of these formulations is essential for
clinical application and future drug development.

Comparative Pharmacokinetic Parameters

The transition from an immediate-release to an extended-release formulation significantly alters
the pharmacokinetic profile of viloxazine, aiming to provide sustained therapeutic effects and
improved patient compliance with a once-daily dosing regimen. The ER formulation's relative
bioavailability is approximately 88% compared to the IR formulation.[3][4]
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Pharmacokinetic
Parameter

Immediate-Release (IR)
Viloxazine

Extended-Release (ER)
Viloxazine

Time to Peak Concentration

(Tmax)

1-4 hours (a study showed
29-171 minutes)[1][5]

Approximately 5 hours[6]

Elimination Half-Life (t%%)

~2.5 hours (a study showed a
range of 2.19-4.31 hours)[1][5]

Approximately 7 hours[6]

Maximum Concentration
(Cmax)

1108-2932 ng/mL (single 100
mg dose)[5]

Varies by dose and population

(see below)

Bioavailability

~8596[1]

~88% relative to IR
formulation[3][4]

Extended-Release Viloxazine Cmax and AUC Data (Steady State)

Population Sy Cmax (pg/mL, AUCO-t (png-h/mL,
Mean *+ SD) Mean *+ SD)

Children 100 mg 1.60£0.70 19.29 + 8.88

200 mg 2.83+1.31 34.72 £ 16.53

400 mg 5.61 +2.48 68.00 + 28.51

Adolescents 200 mg 2.06 £0.90 25.78 £ 11.55

400 mg 4.08 £ 1.67 50.80 £ 19.76

600 mg 6.49 + 2.87 79.97 + 36.91

Visualizing the Pharmacokinetic Profiles

The differing release mechanisms of the IR and ER formulations result in distinct plasma

concentration-time profiles.
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Pharmacokinetic workflow of IR vs. ER Viloxazine.

The immediate-release formulation leads to a rapid increase in plasma concentration, reaching
a high peak before a swift decline. This necessitates multiple daily doses to maintain
therapeutic levels. In contrast, the extended-release formulation provides a slower, more
gradual absorption, resulting in a delayed and lower peak concentration, followed by a more
sustained plasma level, making it suitable for once-daily administration.

Experimental Protocols

The pharmacokinetic data for extended-release viloxazine is primarily derived from population
pharmacokinetic models based on data from Phase 3 clinical trials in pediatric patients with
ADHD, as well as open-label, crossover studies in healthy adults.[7][8] In these studies, plasma
concentrations of viloxazine were typically measured using validated chromatographic tandem
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mass spectrometry methods.[8] Blood samples were collected at various time points post-
administration to characterize the concentration-time profile. For immediate-release viloxazine,
early pharmacokinetic studies involved the administration of single oral doses to healthy male
and female volunteers to determine key parameters such as half-life and peak plasma levels.

[5]

Signaling Pathways and Metabolism

The primary mechanism of action of viloxazine is the inhibition of the norepinephrine
transporter, leading to increased levels of norepinephrine in the synaptic cleft.[2] Viloxazine is
predominantly metabolized in the liver, primarily through 5-hydroxylation mediated by the
cytochrome P450 isoenzyme CYP2D6, with minor contributions from other CYP enzymes.[7]
The resulting metabolites are then largely excreted in the urine.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Pharmacokinetic comparison of immediate-release vs
extended-release Viloxazine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673363#pharmacokinetic-comparison-of-
immediate-release-vs-extended-release-viloxazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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